Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate
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Overview
Description
Methyl chloro(1-methylbicyclo[410]heptan-7-ylidene)acetate is a complex organic compound that belongs to the class of bicyclo[410]heptenes These compounds are known for their unique structural features, which include a bicyclic framework that can undergo various chemical transformations
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate can be synthesized through the transition metal-catalyzed cycloisomerization of 1,6-enynes. This process typically involves the use of platinum (II) or gold (I) catalysts . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloisomerization processes using advanced catalytic systems. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: Various nucleophiles can substitute the chloro group, leading to a wide range of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include a variety of substituted bicyclo[4.1.0]heptenes, which can be further utilized in organic synthesis and material science applications.
Scientific Research Applications
Methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which methyl chloro(1-methylbicyclo[4.1.0]heptan-7-ylidene)acetate exerts its effects involves the coordination of the bicyclic framework to metal species, initiating various chemical transformations. The molecular targets and pathways involved include the activation of the cyclopropyl ring and subsequent ring-opening reactions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Known for its use in organic synthesis and material science.
1-Methylbicyclo[4.1.0]heptane: Another bicyclic compound with similar structural features.
Uniqueness
Methyl chloro(1-methylbicyclo[41
Properties
CAS No. |
89879-22-1 |
---|---|
Molecular Formula |
C11H15ClO2 |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
methyl 2-chloro-2-(1-methyl-7-bicyclo[4.1.0]heptanylidene)acetate |
InChI |
InChI=1S/C11H15ClO2/c1-11-6-4-3-5-7(11)8(11)9(12)10(13)14-2/h7H,3-6H2,1-2H3 |
InChI Key |
GSTKKMLENPTQCV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1C2=C(C(=O)OC)Cl |
Origin of Product |
United States |
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